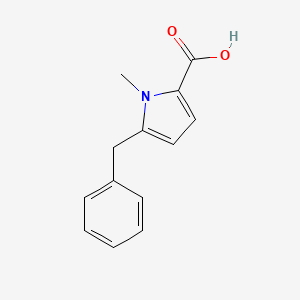

5-benzyl-1-methyl-1H-pyrrole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-benzyl-1-methyl-1H-pyrrole-2-carboxylic acid” is a pyrrole derivative. Pyrroles are heterocyclic aromatic organic compounds that consist of a five-membered ring with four carbon atoms and one nitrogen atom . The exact description of “this compound” is not directly available, but it’s likely to share some properties with its related compounds .

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the condensation of carboxylic acids with substituted amines, followed by acid-mediated cyclization to form the pyrrole ring . A specific synthesis method for “this compound” is not directly available, but a similar compound, “5-methyl-1H-pyrrole-2-carboxylic acid”, has been synthesized using an enzymatic approach for transesterification .Applications De Recherche Scientifique

Synthesis and Pharmacological Evaluation

- Anti-inflammatory and Analgesic Activity : The synthesis of 5-benzyl-1-methyl-1H-pyrrole-2-carboxylic acid derivatives has been explored for their potential anti-inflammatory and analgesic activities. For instance, compounds such as 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid have demonstrated high potency in mouse models for analgesic effects, with further studies to evaluate their effects on gastrointestinal erosion in rats indicating minimal liability. Extensive QSAR studies highlighted the correlation of these compounds' analgesic and anti-inflammatory potencies with the steric and hydrogen-bonding properties of the benzoyl substituents, suggesting their potential for advanced pharmacological evaluation as anti-inflammatory agents Muchowski et al., 1985.

Intermediates in Synthesis of Porphyrins

- Synthesis of Pyrroles : The base-catalyzed condensation of benzyl isocyanoacetate with α-acetoxynitro compounds has been utilized to prepare benzyl esters of 5-unsubstituted pyrrole-2-carboxylic acids in excellent yields. These pyrrolic products are crucial intermediates for the synthesis of porphyrins and related compounds, highlighting the significance of this compound derivatives in the development of these complex molecular structures Lash et al., 1994.

Development of New Materials and Pharmaceuticals

- Conversion of Carbohydrates into Pyrrole-2-carbaldehydes : A novel method for converting carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes has been developed, showcasing the versatility of pyrrole derivatives in creating highly functionalized compounds for potential use in drugs, food flavors, and functional materials. This method emphasizes the transformation of carbohydrates into valuable pyrrole-fused poly-heterocyclic compounds, suggesting a sustainable approach to synthesizing complex molecules from simple sugars Adhikary et al., 2015.

Mécanisme D'action

Target of Action

It is known that indole derivatives, which are structurally similar to pyrrole compounds, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

Indole derivatives, which are structurally similar, are known to bind with high affinity to multiple receptors . This interaction can lead to various changes in the cell, contributing to their biological activity .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives can have a wide range of molecular and cellular effects.

Action Environment

It is known that the biological activity of similar compounds can be influenced by various factors, including the presence of other molecules, ph, temperature, and more .

Propriétés

IUPAC Name |

5-benzyl-1-methylpyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-14-11(7-8-12(14)13(15)16)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXSZWQPIRUCGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1C(=O)O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1,2-oxazole-4-sulfonamide](/img/structure/B2966399.png)

![4-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid](/img/structure/B2966401.png)

![2-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2966403.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2966407.png)

![[1,2,4]Triazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2966409.png)

![8-(3-chlorophenyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2966410.png)

![N-(3,4-dichlorophenyl)-3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxamide](/img/structure/B2966412.png)

![2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2966415.png)

![2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2966421.png)

![5-((3,5-Dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2966422.png)